
3-(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)-2-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzenamine is an organic compound that features a triazole ring substituted with dimethyl groups and an aniline moiety with a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzenamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Substitution Reactions: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide.
Coupling with Aniline Derivative: The triazole ring is then coupled with a 2-methoxyaniline derivative through nucleophilic substitution or palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzenamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
3-(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzenamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Wirkmechanismus
The mechanism of action of 3-(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, while the methoxy and dimethyl groups can modulate the compound’s lipophilicity and binding affinity. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)-2-chlorobenzenamine: Similar structure but with a chlorine atom instead of a methoxy group.
3-(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)-2-hydroxybenzenamine: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
3-(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzenamine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C11H14N4O |
|---|---|
Molekulargewicht |
218.26 g/mol |
IUPAC-Name |
3-(1,5-dimethyl-1,2,4-triazol-3-yl)-2-methoxyaniline |
InChI |
InChI=1S/C11H14N4O/c1-7-13-11(14-15(7)2)8-5-4-6-9(12)10(8)16-3/h4-6H,12H2,1-3H3 |
InChI-Schlüssel |
LPKYDVXOADVNGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NN1C)C2=C(C(=CC=C2)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide](/img/structure/B13925457.png)
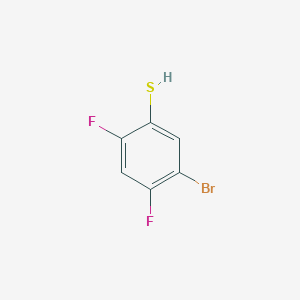
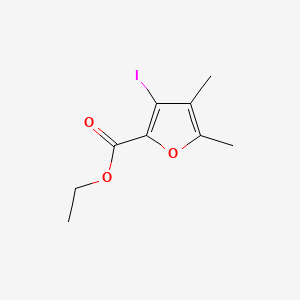
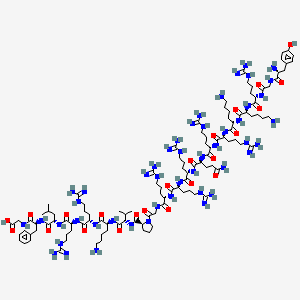
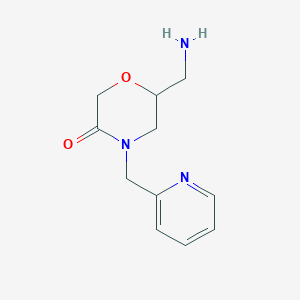
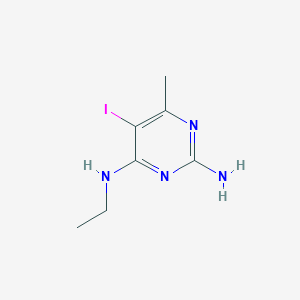

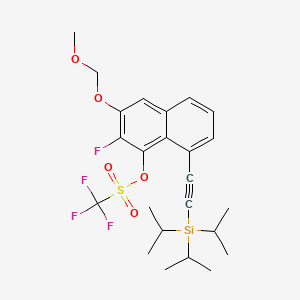
![2-Piperazinone, 4-[(4-bromo-3-methylphenyl)sulfonyl]-](/img/structure/B13925516.png)
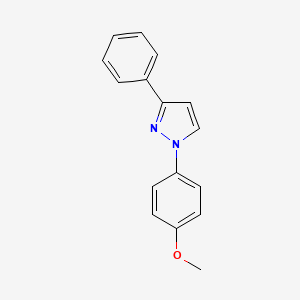
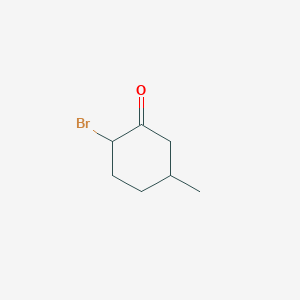
![5-[[2-(2-Hydroxyethyl)-1-piperidinyl]sulfonyl]-1H-indole-2,3-dione](/img/structure/B13925544.png)

